

Tetrahydrobostrycin: A Technical Guide

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Compound of Interest		
Compound Name:	Tetrahydrobostrycin	
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Abstract

Tetrahydrobostrycin is a naturally occurring hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp.[1][2]. As a member of the anthraquinone class of compounds, it has garnered interest for its potential, albeit reportedly weak, antibacterial and anticancer activities[1][3]. This technical guide provides a comprehensive overview of the fundamental properties of **Tetrahydrobostrycin**, including its chemical and physical characteristics, biological activity, and the experimental protocols for its isolation and characterization. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Tetrahydrobostrycin is a brownish solid with a molecular weight of approximately 342.31 g/mol , calculated from its molecular formula $C_{16}H_{18}O_{8}[1]$. Commercial suppliers report a molecular weight of 340.3, and a purity of greater than 97%[3]. It is recommended to store the compound at $+4^{\circ}C[3]$.



Property	Value	Reference
Molecular Formula	C16H18O8	[1]
Molecular Weight	342.31 g/mol (calculated); 340.3 g/mol (commercial)	[1][3]
CAS Number	1072119-07-3	[3]
Appearance	Brownish solid	[3]
Purity	>97%	[3]
Storage	+4°C	[3]

Note: The discrepancy in molecular weight may be due to different analytical methods or the presence of different isotopes.

Biological Activity

Tetrahydrobostrycin has been reported to exhibit weak antibacterial and anticancer properties[1][3].

Antibacterial Activity

In a disc diffusion assay, **Tetrahydrobostrycin** (at 100 μ g/disc) demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria[2].

Bacterial Strain	Inhibition Zone Diameter (mm)	Concentration	Reference
Staphylococcus aureus	15	100 μ g/disc	[2]
Escherichia coli	9.2	100 μ g/disc	[2]

Note: Minimum Inhibitory Concentration (MIC) values have not been reported in the reviewed literature.



Anticancer Activity

The anticancer activity of **Tetrahydrobostrycin** is described as weak by commercial suppliers[3]. Specific quantitative data, such as IC50 values against various cancer cell lines, are not yet available in the public domain.

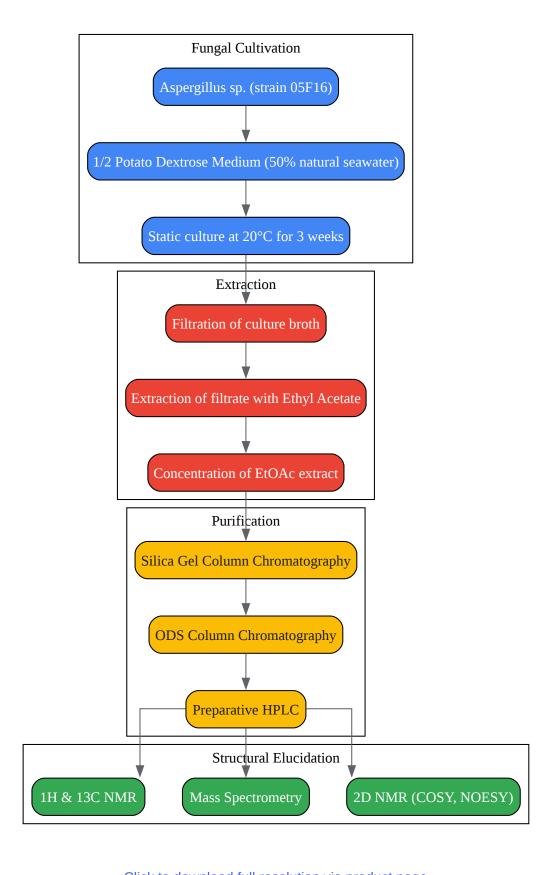
Mechanism of Action and Signaling Pathways

To date, the specific mechanism of action of **Tetrahydrobostrycin** has not been elucidated. Furthermore, there are no published studies on its modulation of cellular signaling pathways. Given its structural similarity to other anthraquinone compounds, it may potentially exert its biological effects through mechanisms such as DNA intercalation or inhibition of topoisomerase II, but this remains to be experimentally verified.

Experimental Protocols Isolation of Tetrahydrobostrycin from Aspergillus sp.

The following protocol is based on the methodology described by Xu et al. (2008)[1][2].





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Caption: Isolation and purification workflow for **Tetrahydrobostrycin**.

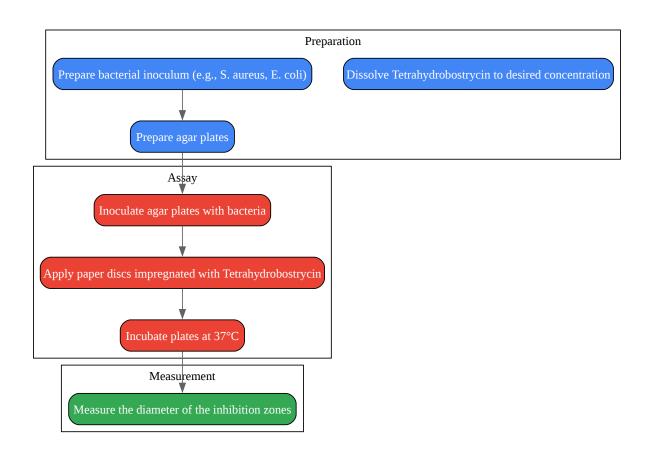


- Fungal Strain and Cultivation: The marine-derived fungus Aspergillus sp. (strain 05F16), isolated from an unidentified alga, is cultured in a 1/2 potato dextrose medium prepared with 50% natural seawater. The fungus is grown under static conditions at 20°C for approximately three weeks[2].
- Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then subjected to solvent extraction using ethyl acetate. The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract[2].
- Purification: The crude extract is subjected to a series of chromatographic separations. This
 typically involves initial fractionation on a silica gel column, followed by further purification on
 an ODS (octadecylsilane) column. The final purification is achieved by preparative highperformance liquid chromatography (HPLC) to yield pure Tetrahydrobostrycin[2].
- Structure Elucidation: The chemical structure of the isolated compound is determined using various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), and mass spectrometry[1].

Antibacterial Activity Assay (Disc Diffusion Method)

The following is a generalized protocol for assessing antibacterial activity using the disc diffusion method as described by Xu et al. (2008)[2].





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